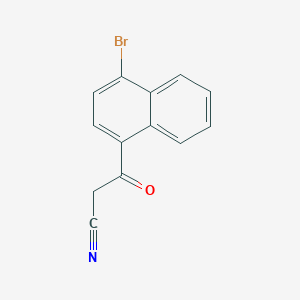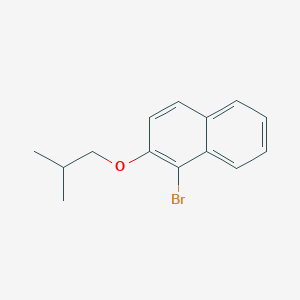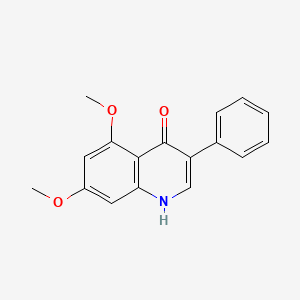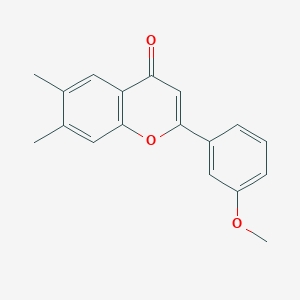
2-(3-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromone core with a methoxyphenyl group at the 2-position and two methyl groups at the 6 and 7 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with 6,7-dimethyl-4H-chromen-4-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone core to dihydrochromones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydrochromones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(3-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying chromone chemistry.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It may be used in the development of new materials, dyes, and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-methoxyphenyl)-4H-chromen-4-one: Lacks the methyl groups at the 6 and 7 positions.
6,7-dimethyl-4H-chromen-4-one: Lacks the methoxyphenyl group at the 2-position.
3-methoxyphenyl-4H-chromen-4-one: Lacks the methyl groups at the 6 and 7 positions and has a different substitution pattern.
Uniqueness
2-(3-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxyphenyl group and the methyl groups at the 6 and 7 positions can enhance its stability and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
88952-95-8 |
|---|---|
Formule moléculaire |
C18H16O3 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-6,7-dimethylchromen-4-one |
InChI |
InChI=1S/C18H16O3/c1-11-7-15-16(19)10-17(21-18(15)8-12(11)2)13-5-4-6-14(9-13)20-3/h4-10H,1-3H3 |
Clé InChI |
SCBLQPPNVFAQJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)
![1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11846139.png)
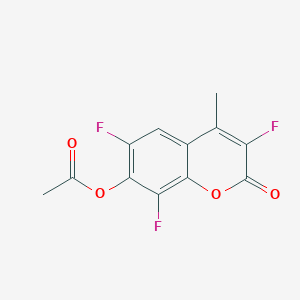
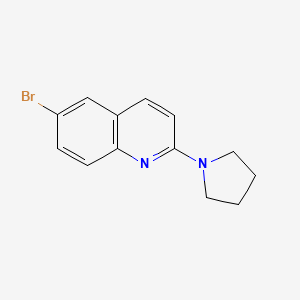
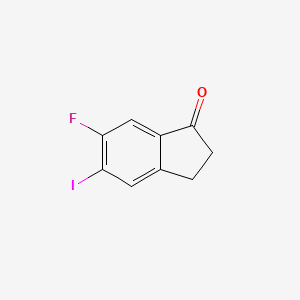
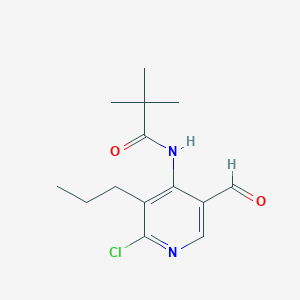
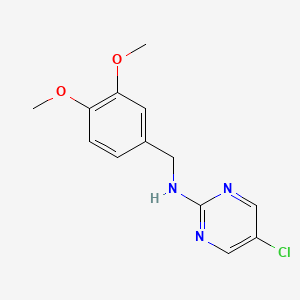
![6-Quinolinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11846186.png)
